molecular formula C6H6FNO2S B8721777 5-Fluoro-2-(methylsulfonyl)pyridine

5-Fluoro-2-(methylsulfonyl)pyridine

Cat. No.: B8721777
M. Wt: 175.18 g/mol
InChI Key: RCEKTDPYTWTIFX-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methylsulfonyl)pyridine is a fluorinated pyridine derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the 2-position and a fluorine atom at the 5-position. The methylsulfonyl group enhances electronegativity and binding affinity to hydrophobic pockets in target proteins, while the fluorine atom modulates electronic properties and metabolic stability .

Properties

Molecular Formula

C6H6FNO2S

Molecular Weight

175.18 g/mol

IUPAC Name

5-fluoro-2-methylsulfonylpyridine

InChI

InChI=1S/C6H6FNO2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,1H3

InChI Key

RCEKTDPYTWTIFX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include pyridine derivatives with sulfonyl groups, fluorine substitutions, or related pharmacophores. Below is a comparative analysis:

Table 1: Structural Comparison of Pyridine Derivatives
Compound Name Substituents Key Structural Features Reference
5-Fluoro-2-(methylsulfonyl)pyridine 5-F, 2-SO₂CH₃ Fluorine and sulfonyl on pyridine -
2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine Phenyl-SO₂CH₃, morpholinomethyl Sulfonyl on phenyl ring; fused imidazole
ZD-9 (HPPD Inhibitor) 4-(Methylsulfonyl)-2-nitrobenzoyl Sulfonyl and nitro groups on benzoyl
6-Chloro-2-fluoro-3-methanesulfonyl-pyridine 6-Cl, 2-F, 3-SO₂CH₃ Halogen and sulfonyl on pyridine
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride 2-SO₂Cl, 5-CF₃ Sulfonyl chloride and trifluoromethyl
Key Observations :
  • Positional Effects : The 2-position sulfonyl group in 5-Fluoro-2-(methylsulfonyl)pyridine is critical for steric and electronic interactions, as seen in COX-2 inhibitors like 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine .
  • Halogen Substitution: Fluorine at the 5-position (vs.
  • Sulfonyl Variants : Sulfonyl chloride (in 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride) offers reactivity for further derivatization, whereas methylsulfonyl groups enhance stability .
Key Findings :
  • COX-2 Selectivity : The methylsulfonyl group in 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine contributes to high COX-2 inhibition (IC₅₀ = 0.07 µM) and selectivity over COX-1 (SI = 217.1) . This suggests that sulfonyl groups in 5-Fluoro-2-(methylsulfonyl)pyridine may similarly enhance target affinity.
  • HPPD Inhibition : ZD-9, a pyridine derivative with a methylsulfonyl-nitrobenzoyl group, was optimized using computational models (Topomer CoMFA), highlighting the role of sulfonyl groups in HPPD binding .
  • Toxicity Considerations : Fluorinated pyrimidines like FdUrd exhibit toxicity via RNA incorporation, but pyridine derivatives like 5-Fluoro-2-(methylsulfonyl)pyridine may have distinct metabolic pathways due to structural differences .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Physicochemical Properties
Property 5-Fluoro-2-(methylsulfonyl)pyridine 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine ZD-9
Molecular Weight (g/mol) ~175.2 ~372.4 ~350.3
LogP (Predicted) ~1.2 ~2.8 ~1.5
Hydrogen Bond Acceptors 3 (SO₂, F, N) 6 (SO₂, O, N) 7 (SO₂, NO₂)
Rotatable Bonds 2 4 5
Insights :
  • Lipophilicity : The lower LogP of 5-Fluoro-2-(methylsulfonyl)pyridine (~1.2) compared to 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine (~2.8) suggests improved solubility, which may enhance bioavailability .

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